molecular formula C19H18O3 B2892636 7-ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one CAS No. 315233-56-8

7-ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one

Cat. No.: B2892636
CAS No.: 315233-56-8
M. Wt: 294.35
InChI Key: BSYILHHMVVUVAB-UHFFFAOYSA-N
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Description

The compound “7-ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one” belongs to the class of organic compounds known as chromenones. Chromenones are compounds containing a chromene (or 2H-1-benzopyran) moiety bearing a ketone group at the 4-position .


Molecular Structure Analysis

The molecular structure of chromenones typically consists of a fused six-membered benzene ring and a five-membered lactone ring . The presence of various substituents like ethoxy, dimethyl, and phenyl groups in “this compound” would further influence its molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For chromenones, these can include factors such as polarity, solubility, melting point, and boiling point . Specific data for “this compound” is not available.

Scientific Research Applications

Spectral and Acid-Base Properties

Research on derivatives of 7-hydroxy-2-phenyl-4H-chromen-4-one, including those with substituents like chloro, methoxy, and dimethylamino, reveals significant insights into their spectral and fluorescent properties. These compounds exhibit a wide range of absorption and fluorescence across the visible spectrum, affected greatly by the substituents at position 4'. The study highlights the impact of electron-releasing and electron-withdrawing substituents on the spectral characteristics and excited-state behaviors of these compounds (Serdiuk & Roshal, 2015).

Synthesis and Characterization

Novel synthesis methods have been developed for chromene derivatives, offering insights into their structural and chemical properties. For instance, novel 2-(2-phenylethyl)chromen-4-ones have been isolated from natural sources, elucidated through advanced spectroscopic methods including NMR and MS analyses. These studies contribute to the understanding of chromene chemistry and its potential applications in various fields (Gao et al., 2012).

Apoptosis Induction and Anticancer Potential

Chromene derivatives have shown potential as apoptosis inducers, with specific compounds identified through high-throughput screening assays. These derivatives exhibit the ability to induce nuclear fragmentation, cell cycle arrest, and apoptosis in various human cell lines, highlighting their potential as anticancer agents. The structure-activity relationship (SAR) studies further refine the understanding of these compounds' mechanisms and efficacy (Kemnitzer et al., 2004).

Photochromic Materials and Natural Products Synthesis

Chromene derivatives play a crucial role in the synthesis of photochromic materials and biologically active natural products. For example, chromene chromium carbene complexes have been used to synthesize naphthopyran and naphthopyrandione units, which are integral to photochromic materials. These findings illustrate the utility of chromene derivatives in creating advanced materials with potential applications in technology and medicine (Rawat et al., 2006).

Mechanism of Action

The mechanism of action of chromenones can vary widely depending on their specific structure and the biological target. Some chromenones have been found to exhibit pharmacological activities, such as anticancer, anti-inflammatory, and antioxidant effects . The mechanism of action of “7-ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one” is not known.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Some chromenones may be irritants or have other toxicological properties . Information on the safety and hazards of “7-ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one” is not available.

Future Directions

The study of chromenones is an active area of research due to their diverse biological activities and potential therapeutic applications . Future research on “7-ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one” could involve exploring its synthesis, properties, and potential biological activities.

Properties

IUPAC Name

7-ethoxy-2,8-dimethyl-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-4-21-16-11-10-15-18(20)17(14-8-6-5-7-9-14)13(3)22-19(15)12(16)2/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYILHHMVVUVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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